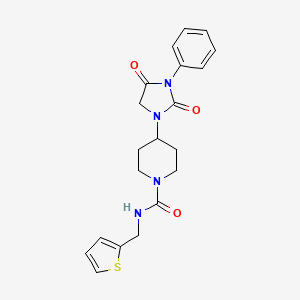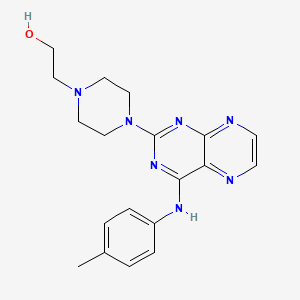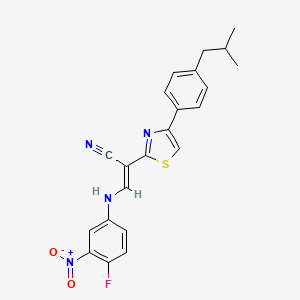
2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate is a chemical compound with the molecular formula C7H14N2O4 and a molecular weight of 190.199 g/mol. This compound is known for its unique structure, which includes a carbamate group and an amino-oxoethoxy moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate typically involves the reaction of isobutyl chloroformate with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a temperature of 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild conditions, often at room temperature.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Substituted carbamates
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Similar in structure but differs in the presence of an acetic acid moiety instead of a carbamate group.
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide: Contains a benzamide group, making it structurally distinct from 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Eigenschaften
IUPAC Name |
2-methylpropyl N-(2-amino-2-oxoethoxy)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-5(2)3-12-7(11)9-13-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBQQOQINNZHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2997847.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2997852.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine](/img/structure/B2997856.png)

![7-fluoro-2-methyl-3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2997858.png)





![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)
